
4-(2-Aminophenoxy)-1-phenylbutan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminophenoxy)-1-phenylbutan-1-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminophenoxy group attached to a phenylbutanone backbone, with a hydrochloride salt form that enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenoxy)-1-phenylbutan-1-one typically involves the reaction of 2-aminophenol with a suitable phenylbutanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(2-Aminophenoxy)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
4-(2-Aminophenoxy)-1-phenylbutan-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4-(2-Aminophenoxy)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The phenylbutanone backbone provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
4-(4-Aminophenoxy)-phthalonitrile: Another aminophenoxy derivative used in polymer synthesis.
4-(2-Aminophenoxy)-4′-aminostilbene: Used in the synthesis of sulfonated polyimides.
Uniqueness
4-(2-Aminophenoxy)-1-phenylbutan-1-one;hydrochloride is unique due to its specific combination of an aminophenoxy group with a phenylbutanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
87696-96-6 |
|---|---|
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC 名称 |
4-(2-aminophenoxy)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c17-14-9-4-5-11-16(14)19-12-6-10-15(18)13-7-2-1-3-8-13;/h1-5,7-9,11H,6,10,12,17H2;1H |
InChI 键 |
GYNUBXXUOQPVRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCCOC2=CC=CC=C2N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
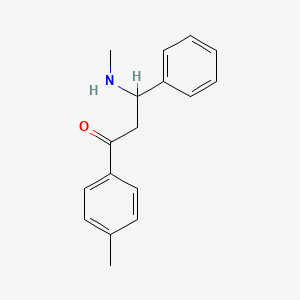

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
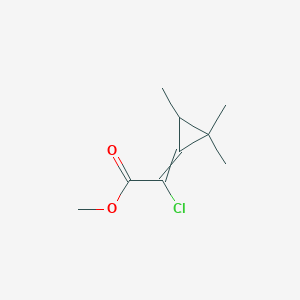
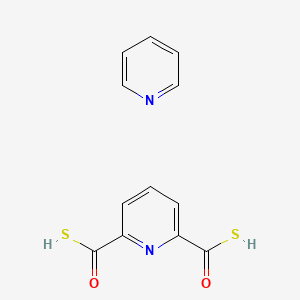
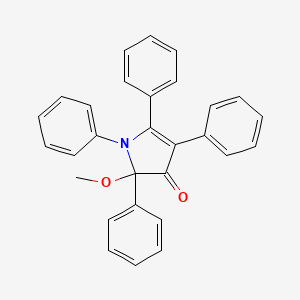
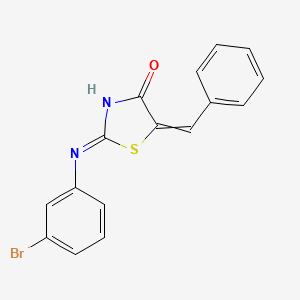
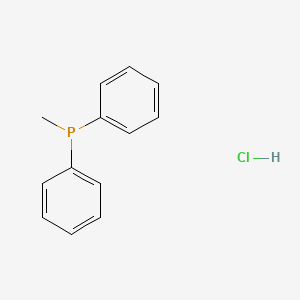


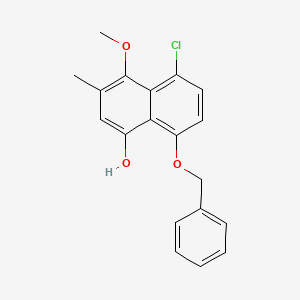
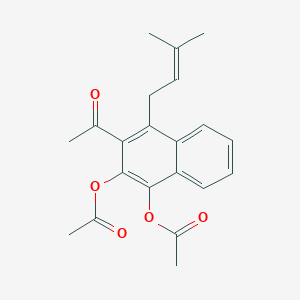
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
